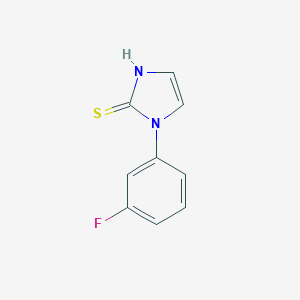

1-(3-Fluorophenyl)imidazoline-2-thione

説明

The compound "1-(3-Fluorophenyl)imidazoline-2-thione" is a derivative of imidazoline, which is a class of heterocyclic compounds characterized by a five-membered ring containing three carbon atoms, one nitrogen atom, and another nitrogen or oxygen atom. The presence of the fluorophenyl group suggests potential biological activity, as fluorine atoms are often included in pharmaceuticals to modulate physical and chemical properties, as well as bioavailability and metabolic stability .

Synthesis Analysis

The synthesis of imidazoline-2-thione derivatives can be complex, involving multiple steps and various reagents. For example, the synthesis of related compounds often starts with the reaction of an aminoquinoline with isothiocyanates, leading to novel imidazoline-2-thiones . Another approach involves the condensation of different building blocks, such as gamma-chloroacetoacetanilides, amines, and isothiocyanates, to create combinatorial libraries of imidazoline-2-thiones . These methods highlight the versatility and the potential for structural diversity within the imidazoline-2-thione class of compounds.

Molecular Structure Analysis

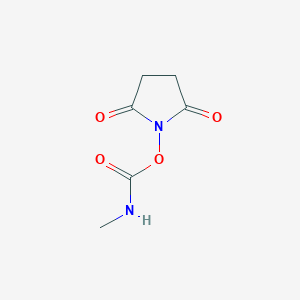

The molecular structure of imidazoline-2-thiones is characterized by the presence of a thione group (C=S) and an imidazoline ring. The molecular and crystal structure analyses of similar compounds have been performed using techniques such as X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice and the intermolecular interactions that stabilize the structure . These analyses are crucial for understanding the properties of the compound and for designing derivatives with desired characteristics.

Chemical Reactions Analysis

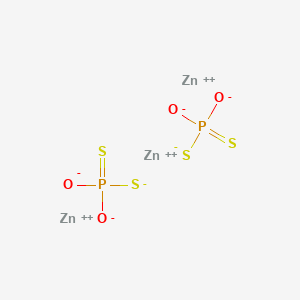

Imidazoline-2-thiones can participate in various chemical reactions due to their reactive thione group and the presence of other functional groups. For instance, they can undergo rearrangements in the presence of acids to form different heterocyclic systems . The reactivity of the thione group also allows for the formation of complexes with metals, as seen in the complexation of a related compound with cadmium(II) . These reactions are not only important for synthesizing new compounds but also for exploring the potential applications of imidazoline-2-thiones in coordination chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazoline-2-thiones are influenced by their molecular structure. The presence of fluorine can affect the lipophilicity and metabolic stability of these compounds, which are important factors in drug design . The crystal packing and intermolecular interactions, such as hydrogen bonding and π-π stacking, can influence the solubility and melting points of these compounds . Understanding these properties is essential for the development of imidazoline-2-thiones as pharmaceutical agents or as intermediates in organic synthesis.

科学的研究の応用

Analytical Methods in Pharmaceutical and Clinical Practice

A review by Dolinkin & Chernov'yants (2010) discusses methods for identifying and assaying thyrostatic agents, including imidazoline-2-thione. The review covers sample preparation, chemical modification of drug molecules, and a model for the inhibitory action of thyrostatic agents on thyroid hormone biosynthesis. These methods are crucial in pharmaceutical manufacturing and quality control.

Design and Synthesis of p38α MAP Kinase Inhibitors

Scior et al. (2011) review the literature on the design, synthesis, and activity studies of p38 MAP kinase inhibitors using tri- and tetra-substituted imidazole scaffolds, including those related to imidazoline derivatives. These compounds are selective inhibitors responsible for proinflammatory cytokine release, highlighting the structural basis for binding selectivity and potency improvement over reference compounds (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).

Patent Review on Imidazoline Scaffold in Medicine

Sa̧czewski, Kornicka, & Balewski (2016) provide insight into patents filed between 2012 and 2015 on 2-imidazoline-containing compounds with various biological activities. The review highlights the structural versatility of imidazoline derivatives in developing agents for neurodegenerative, inflammatory, autoimmune, cancer, and infectious diseases, emphasizing the medicinal chemistry significance of imidazoline and imidazolidine-containing agents (Sa̧czewski, Kornicka, & Balewski, 2016).

Corrosion Inhibition by Imidazoline Derivatives

The use of imidazoline and its derivatives as corrosion inhibitors in the petroleum industry is detailed by Sriplai & Sombatmankhong (2023). They focus on the chemical structures, synthesis processes, and performance evaluations of imidazoline inhibitors, underlining their effectiveness, environmental friendliness, and cost-efficiency as corrosion inhibitors (Sriplai & Sombatmankhong, 2023).

Imidazoline Derivatives as Potential Therapeutic Agents

Sharma et al. (2016) review the chemical, synthetic aspects, and biological activities of imidazole derivatives from 2000 to 2015. This work highlights the significant anti-infective potential of imidazole derivatives, suggesting that the imidazole nucleus plays an essential role in various pharmacological activities (Sharma, Kumar, Kharb, Kumar, Sharma, & Pathak, 2016).

特性

IUPAC Name |

3-(3-fluorophenyl)-1H-imidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2S/c10-7-2-1-3-8(6-7)12-5-4-11-9(12)13/h1-6H,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMCFCDCBHCVAIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

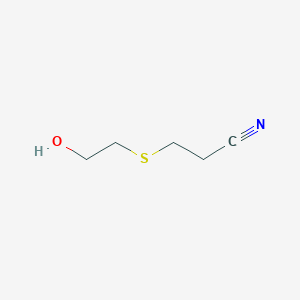

Canonical SMILES |

C1=CC(=CC(=C1)F)N2C=CNC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70372089 | |

| Record name | 1-(3-Fluorophenyl)-1,3-dihydro-2H-imidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Fluorophenyl)imidazoline-2-thione | |

CAS RN |

17452-26-5 | |

| Record name | 1-(3-Fluorophenyl)-1,3-dihydro-2H-imidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17452-26-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。